1-[4-FLUORO-2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]-4-(2-FLUOROBENZOYL)PIPERAZINE
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Overview
Description
1-[4-FLUORO-2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]-4-(2-FLUOROBENZOYL)PIPERAZINE is a complex organic compound that features a combination of fluorinated aromatic rings, a nitro group, and heterocyclic structures such as pyrrolidine and piperazine.
Preparation Methods
The synthesis of 1-[4-FLUORO-2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]-4-(2-FLUOROBENZOYL)PIPERAZINE typically involves multi-step organic reactions. The process begins with the preparation of the fluorinated aromatic intermediates, followed by the introduction of the nitro group and the formation of the pyrrolidine and piperazine rings. Common synthetic routes include:
Nitration: of fluorinated aromatic compounds to introduce the nitro group.
Cyclization: reactions to form the pyrrolidine and piperazine rings.
Coupling reactions: to link the aromatic rings with the heterocyclic structures.
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as continuous flow chemistry and automated synthesis .
Chemical Reactions Analysis
1-[4-FLUORO-2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]-4-(2-FLUOROBENZOYL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Substitution: The fluorine atoms on the aromatic rings can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Coupling: The compound can participate in coupling reactions to form larger, more complex molecules.
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and nucleophiles such as amines or thiols for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-[4-FLUORO-2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]-4-(2-FLUOROBENZOYL)PIPERAZINE has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific biological pathways.
Biological Studies: The compound’s interactions with biological macromolecules are studied to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[4-FLUORO-2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]-4-(2-FLUOROBENZOYL)PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
1-[4-FLUORO-2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]-4-(2-FLUOROBENZOYL)PIPERAZINE can be compared with other similar compounds, such as:
1-(4-Fluoro-2-nitrophenyl)pyrrolidine: Shares the pyrrolidine and nitro functionalities but lacks the piperazine ring.
4-(2-Fluorobenzoyl)piperazine: Contains the piperazine and fluorobenzoyl groups but lacks the nitro and pyrrolidine functionalities.
The uniqueness of this compound lies in its combination of these functional groups, which may confer distinct biological activities and chemical properties .
Properties
IUPAC Name |
[4-(4-fluoro-2-nitro-5-pyrrolidin-1-ylphenyl)piperazin-1-yl]-(2-fluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F2N4O3/c22-16-6-2-1-5-15(16)21(28)26-11-9-25(10-12-26)19-14-18(24-7-3-4-8-24)17(23)13-20(19)27(29)30/h1-2,5-6,13-14H,3-4,7-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQKRPGBHNXWRKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C(=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4F)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F2N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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